molecular formula C13H24N6O3 B3027280 N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide CAS No. 1262975-46-1

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide

Cat. No.: B3027280
CAS No.: 1262975-46-1
M. Wt: 312.37 g/mol
InChI Key: GBFCXXUNSZWMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is an organic compound with a complex structure that includes multiple acetyl and azido groups

Preparation Methods

The synthesis of N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide involves multiple steps. One common method includes the reaction of triethylenetetramine with acetic anhydride to form N1-acetyl triethylenetetramine . This intermediate is then reacted with 2-azidoethylamine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The acetyl groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide can be compared with other similar compounds such as:

    N1-acetyl triethylenetetramine: Lacks the azido group, making it less versatile in bioconjugation reactions.

    2-azidoethylamine: Simpler structure with fewer functional groups, limiting its applications.

    N-acetyl-N-{2-[acetyl(2-{acetyl[2-(diacetylamino)ethyl]amino}ethyl)amino]ethyl}acetamide: Similar structure but with different functional groups, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of acetyl and azido groups, providing a versatile platform for various chemical and biological applications.

Biological Activity

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide, also known by its CAS number 1262975-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a complex structure featuring multiple functional groups, including acetyl and azido moieties. Its synthesis typically involves multi-step organic reactions, including acetylation and azide substitution. The following table summarizes the key structural components:

ComponentDescription
Acetyl Groups Two acetyl groups enhance solubility and reactivity.
Azido Group Provides a site for further chemical modifications.
Amino Ethyl Linkers Facilitate interaction with biological targets.

The synthesis pathway can be outlined as follows:

  • Starting Material Preparation : Synthesize the base amino compounds.
  • Acetylation : Introduce acetyl groups using acetic anhydride.
  • Azide Incorporation : Substitute the amino group with an azido group through nucleophilic substitution.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular enzymes and receptors.

  • Alkylating Properties : The azido group can undergo reduction to form amines, which may participate in alkylation reactions with nucleophilic sites on DNA or proteins, potentially leading to cytotoxic effects against cancer cells .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamides that show anti-inflammatory and anticancer properties .

Case Studies and Research Findings

Several studies have assessed the biological effects of related compounds, providing insights into the potential activity of this compound.

  • Anticancer Activity : A study on alkylating agents demonstrated that compounds with similar structures could induce apoptosis in neoplastic cells through DNA damage . This suggests that this compound may exhibit similar properties.
  • Anti-inflammatory Effects : Compounds containing acetyl groups have been noted for their ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes . This could imply a dual role for the compound in both cancer therapy and inflammation reduction.

Pharmacological Profile

The pharmacological profile of this compound remains under investigation. However, based on related compounds, it is hypothesized to possess:

  • Cytotoxicity : Potentially effective against various cancer cell lines.
  • Anti-inflammatory Activity : May reduce inflammation markers in vitro.

Properties

IUPAC Name

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O3/c1-11(20)17(4)7-8-19(13(3)22)10-9-18(12(2)21)6-5-15-16-14/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFCXXUNSZWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(CCN(CCN=[N+]=[N-])C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.